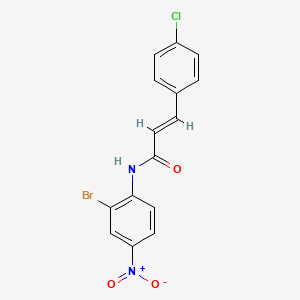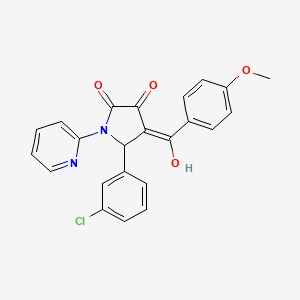
N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide, also known as BNPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of acrylamides, which are widely used in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide is not fully understood. However, it is believed that N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. It also disrupts the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. It also disrupts the cell membrane of bacteria, leading to their death. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. It also has a high potency, which means that small amounts of the compound can be used in experiments. However, one of the limitations of using N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide. One direction is to investigate its potential applications in other fields, such as neuroscience and immunology. Another direction is to optimize the synthesis method to yield even higher purity N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide. Finally, further research is needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide and its potential side effects.
Synthesis Methods
The synthesis of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This is then reacted with 2-bromo-4-nitroaniline to form the intermediate product, N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acryloyl chloride. Finally, the acryloyl chloride is reacted with ammonia to form N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide. This synthesis method has been optimized to yield high purity N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, which is the programmed cell death of cancer cells. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide also inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
Another potential application of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide is in the field of antimicrobial research. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria. It does so by disrupting the bacterial cell membrane and inhibiting the activity of certain enzymes that are essential for bacterial growth.
properties
IUPAC Name |
(E)-N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O3/c16-13-9-12(19(21)22)6-7-14(13)18-15(20)8-3-10-1-4-11(17)5-2-10/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBGVNLZDNYMP-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5314591.png)
![N-[3-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5314597.png)


![5-isopropyl-N,2-dimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5314617.png)
![N-[(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5314622.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5314627.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5314656.png)
![N,N-diethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5314669.png)


![1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5314686.png)
![3-methyl-7-{[2-(3-pyridinyl)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5314687.png)